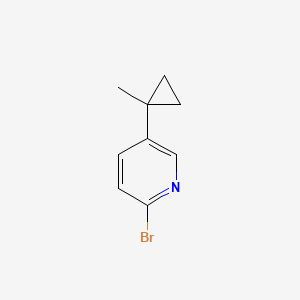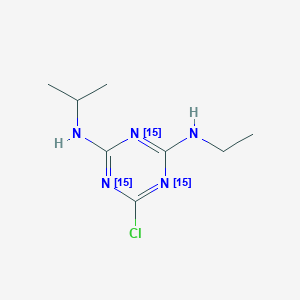![molecular formula C26H26FNO6S B14783546 2,3,10-trimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-9-yl 3-fluorobenzenesulfonate](/img/structure/B14783546.png)
2,3,10-trimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-9-yl 3-fluorobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,10-trimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-9-yl 3-fluorobenzenesulfonate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple methoxy groups and a fluorobenzenesulfonate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,10-trimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-9-yl 3-fluorobenzenesulfonate typically involves multiple steps, starting from simpler precursors. The key steps include:
Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Methoxylation: Introduction of methoxy groups at specific positions on the isoquinoline core using methanol and a suitable catalyst.
Sulfonation: Attachment of the 3-fluorobenzenesulfonate group through a sulfonation reaction, typically using a sulfonyl chloride derivative and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,10-trimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-9-yl 3-fluorobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the sulfonate group or to modify the isoquinoline core.
Substitution: The fluorobenzenesulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce de-sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving isoquinoline derivatives.
Industry: Use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,3,10-trimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-9-yl 3-fluorobenzenesulfonate involves its interaction with specific molecular targets. The methoxy groups and the fluorobenzenesulfonate moiety play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,9,10-tetramethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline
- 10-methoxy-5,8,13,13a-tetrahydro-6H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-9-yl acetate
- 6H-dibenzo[a,g]quinolizine-2,9-diol, 5,8,13,13a-tetrahydro-3,10-dimethoxy-
Uniqueness
The uniqueness of 2,3,10-trimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-9-yl 3-fluorobenzenesulfonate lies in its specific combination of methoxy groups and the fluorobenzenesulfonate moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C26H26FNO6S |
|---|---|
Molekulargewicht |
499.6 g/mol |
IUPAC-Name |
(2,3,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-yl) 3-fluorobenzenesulfonate |
InChI |
InChI=1S/C26H26FNO6S/c1-31-23-8-7-16-11-22-20-14-25(33-3)24(32-2)12-17(20)9-10-28(22)15-21(16)26(23)34-35(29,30)19-6-4-5-18(27)13-19/h4-8,12-14,22H,9-11,15H2,1-3H3 |
InChI-Schlüssel |
HEAINOSHEFYFCX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OS(=O)(=O)C5=CC=CC(=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


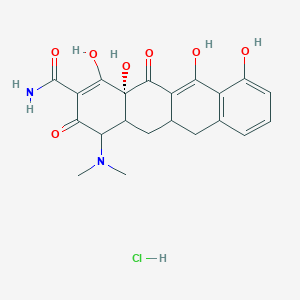
![3,5-Bis[(fluorosulfonyl)oxy]phenyl sulfurofluoridate](/img/structure/B14783470.png)
![N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B14783471.png)
![2-amino-N-[(3-bromophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14783472.png)
![N-[1-(3-fluorophenyl)-3-[3-[2-methyl-5-(2-methylpropanoyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl]-8-azabicyclo[3.2.1]octan-8-yl]propyl]acetamide](/img/structure/B14783475.png)
![(1S)-1-[(3aR,4R,6R,6aR)-6-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol](/img/structure/B14783484.png)
![6-(Hex-1-yn-1-yl)benzo[de]isochromene-1,3-dione](/img/structure/B14783489.png)
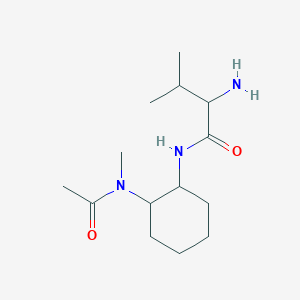
![N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14783500.png)
![(2R,3R,4S,5S,6R)-2-{[(2R,3S,4R,5R,6R)-6-(4-Cyclohexylbutoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-YL]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14783519.png)
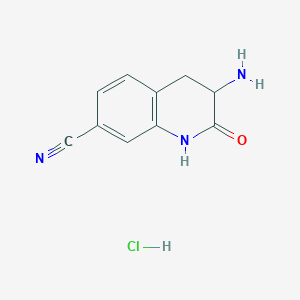
![(5aS,6R,9S,9aR)-5a,6,7,8,9,9a-Hexahydro-6,11,11-trimethyl-2-(2,3,4,5,6-pentafluorophenyl)-6,9-methano-4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazinium tetrafluoroborate](/img/structure/B14783537.png)
